ブロビンカミン

概要

説明

ブロビンカミンは、特に脳循環における血管拡張作用で知られる化学化合物です。これは、ツルニチニチソウの葉から得られるアルカロイドであるビンカミン誘導体です。 ブロビンカミンは主に脳血流と代謝を改善するために使用されており、サイクリックAMP経路を通じて血小板凝集を抑制する効果も示しています .

科学的研究の応用

Chemistry: Used as a model compound for studying alkaloid synthesis and reactions.

Biology: Investigated for its effects on cellular metabolism and blood flow.

Medicine: Used to improve cerebral blood flow in conditions such as normal-tension glaucoma and cerebral ischemia. .

Industry: Employed in the development of pharmaceuticals aimed at treating cerebrovascular disorders.

準備方法

合成経路と反応条件

ブロビンカミンの合成には、ビンカミンから始まるいくつかのステップが含まれます。主なステップには、臭素化とエステル化反応があります。 反応条件には通常、臭素とメタノールを試薬として使用し、制御された温度とpH条件下で反応が行われます .

工業生産方法

ブロビンカミンの工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、高純度の試薬と高度な反応制御システムを使用し、一貫した製品品質を確保します。 最終製品は、再結晶やクロマトグラフィーなどの技術を使用して精製され、目的の純度レベルが達成されます .

化学反応の分析

反応の種類

ブロビンカミンは、次のようないくつかの種類の化学反応を起こします。

酸化: ブロビンカミンは酸化されてさまざまな酸化生成物を生成することができます。

還元: 還元反応は、ブロビンカミンをその還元型に変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

生成される主な生成物

これらの反応から生成される主な生成物には、ブロビンカミンのさまざまな酸化型、還元型、および置換誘導体が含まれます。 これらの誘導体は、母体化合物と比較して異なる薬理作用を示すことがよくあります .

科学研究の応用

作用機序

ブロビンカミンは、主にその血管拡張作用を通じて効果を発揮します。これはカルシウムチャネルブロッカーとして作用し、血管平滑筋細胞へのカルシウムイオンの流入を阻害します。これにより、血管が弛緩し、血流が増加します。 さらに、ブロビンカミンは、サイクリックAMPレベルを上昇させることによって血小板凝集を阻害するため、脳血管疾患における治療効果がさらに高まります .

類似の化合物との比較

類似の化合物

ビンカミン: ブロビンカミンが誘導された母体化合物。血管拡張作用も示しますが、ブロビンカミンほど強力ではありません。

ビンブリン: 同様の薬理作用を持つビンカミン誘導体。

ビンクリスチン: 細胞毒性作用のために主にがん治療に使用される関連するアルカロイド.

ブロビンカミンの独自性

ブロビンカミンは、他の類似の化合物と比較して、脳血管に対するより高い効力と選択性を有しているため、際立っています。 血管拡張剤と血小板凝集阻害剤の二重作用により、脳血管疾患の治療に特に有効です .

類似化合物との比較

Similar Compounds

Vincamine: The parent compound from which brovincamine is derived. It also exhibits vasodilatory properties but is less potent than brovincamine.

Vinburnine: Another derivative of vincamine with similar pharmacological effects.

Vincristine: A related alkaloid used primarily in cancer treatment due to its cytotoxic properties.

Uniqueness of Brovincamine

Brovincamine stands out due to its higher potency and selectivity for cerebral blood vessels compared to other similar compounds. Its dual action as a vasodilator and platelet aggregation inhibitor makes it particularly effective in treating cerebrovascular disorders .

生物活性

Brovincamine, a calcium channel blocker, has garnered attention for its potential neuroprotective effects, particularly in the context of glaucoma. This article delves into the biological activity of brovincamine, summarizing key research findings, case studies, and its therapeutic implications.

Brovincamine functions primarily as a cerebral vasodilator and has been shown to influence various biological pathways that may contribute to its neuroprotective properties:

- Calcium Channel Blockade : By inhibiting calcium influx, brovincamine may reduce excitotoxicity in neurons, which is crucial in conditions like glaucoma where retinal ganglion cells (RGCs) are at risk.

- Neuroprotection : Studies indicate that brovincamine may enhance neuronal survival by modulating neurotransmitter levels and promoting blood flow to the optic nerve head, thereby mitigating damage associated with elevated intraocular pressure (IOP) .

1. Visual Field Improvement in Normal-Tension Glaucoma (NTG)

A significant body of research has focused on brovincamine's effects on patients with NTG. Key studies include:

- Brovincamine vs. Placebo : In a randomized controlled trial involving 28 patients with NTG, those treated with brovincamine (20 mg three times daily) exhibited visual field improvements over a follow-up period of 2.5 years compared to the placebo group, where no improvements were noted .

| Study | Group | Visual Field Improvement | Follow-Up Duration |

|---|---|---|---|

| Mohamed et al. | Brovincamine | 6 patients improved | 39.1 months |

| Control | Placebo | 0 patients improved | 37.9 months |

- Longitudinal Analysis : Another study involving 52 patients demonstrated that those receiving oral brovincamine showed significantly less deterioration in visual field parameters over two years compared to untreated controls .

2. Neuroprotective Effects

Research indicates that brovincamine may exert neuroprotective effects through several mechanisms:

- Reduction in Apoptosis : Brovincamine treatment has been associated with decreased levels of pro-apoptotic factors and increased anti-apoptotic factors in neuronal cells, thus promoting cell survival .

- Enhanced Blood Flow : By improving cerebral blood flow, brovincamine aids in maintaining the health of RGCs under stress conditions such as ischemia or elevated IOP .

Case Study Example: Brovincamine in Clinical Practice

In a clinical case study published by the Medical College of Wisconsin, a patient with primary open-angle glaucoma was treated with brovincamine. The patient showed improvement in visual acuity and a reduction in IOP following treatment. This case exemplifies the practical application of brovincamine in managing glaucoma-related visual field loss .

Summary of Research Findings

The cumulative evidence suggests that brovincamine holds promise as a therapeutic agent for neuroprotection in glaucoma patients. Its ability to improve visual field outcomes while potentially reducing neuronal apoptosis positions it as a valuable option alongside traditional therapies.

特性

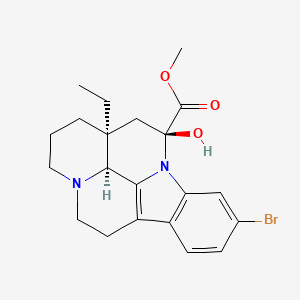

IUPAC Name |

methyl (15S,17S,19S)-4-bromo-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18)-tetraene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25BrN2O3/c1-3-20-8-4-9-23-10-7-15-14-6-5-13(22)11-16(14)24(17(15)18(20)23)21(26,12-20)19(25)27-2/h5-6,11,18,26H,3-4,7-10,12H2,1-2H3/t18-,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYIJGAVIVKPUGJ-GIVPXCGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCCN3C1C4=C(CC3)C5=C(N4C(C2)(C(=O)OC)O)C=C(C=C5)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=C(N4[C@](C2)(C(=O)OC)O)C=C(C=C5)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

84964-12-5 (fumarate[1:1]) | |

| Record name | Brovincamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057475179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID701024133 | |

| Record name | 11-Bromovincamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701024133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57475-17-9 | |

| Record name | Brovincamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57475-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brovincamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057475179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Bromovincamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701024133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BROVINCAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AYN5T18K5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。